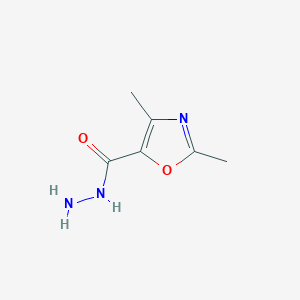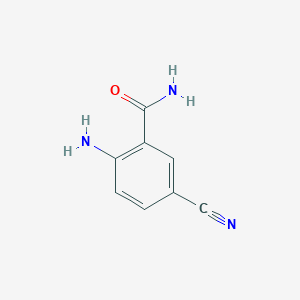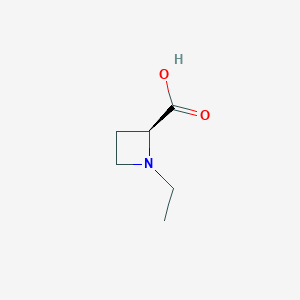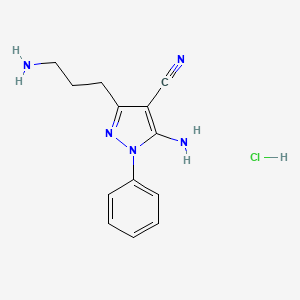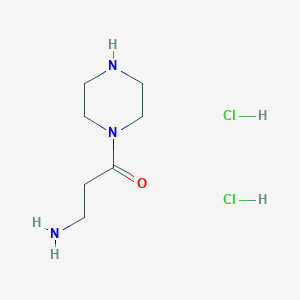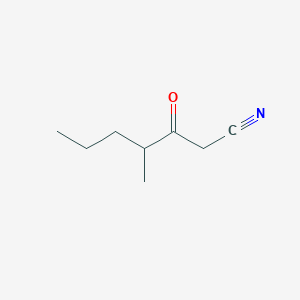
Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol
Vue d'ensemble
Description
Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . The compound is typically stored at room temperature and is available in solid form .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol, has been a subject of interest due to their potential as anti-infective agents . Various research groups have synthesized diversely substituted 1,2,4-oxadiazoles . The synthesis of these compounds often involves the reaction of amidoximes with carboxylic acids and their derivatives .Molecular Structure Analysis
The molecular structure of Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Physical And Chemical Properties Analysis
Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Drug Development
This compound has potential applications in drug development due to its structural characteristics. The presence of the 1,2,4-oxadiazole ring is notable for its bioactivity, and modifications to this core structure can lead to the development of new pharmacologically active molecules .
Biological Evaluation
In the field of biology, Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol can be used as a precursor for synthesizing various derivatives for biological evaluation. For instance, it has been used to develop new antiviral molecules against SARS-CoV-2 by introducing various oxazolone derivatives .
Chemical Sensing
The compound’s unique structure makes it suitable for use in chemical sensors. Its ability to interact with other molecules could be harnessed to detect specific chemicals or biological markers .
Biomedical Applications
Due to its molecular framework, this compound can be modified to create bola-type scaffolds which are useful in biomedical applications, including drug and gene transport systems .
Molecular Recognition
The structural features of Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol allow it to be used in molecular recognition processes. This is crucial in the development of diagnostic tools and targeted therapies .
Antiviral Entry Activities
The compound has been used to examine antiviral entry activities in a SARS-CoV-2 pseudovirus model, showcasing its potential in virology research .
Orientations Futures
Propriétés
IUPAC Name |
phenyl-(3-phenyl-1,2,4-oxadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-13(11-7-3-1-4-8-11)15-16-14(17-19-15)12-9-5-2-6-10-12/h1-10,13,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHIXQVOMDWBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





